molecular formula C11H14O3 B14168331 Allyl (3,4-dimethoxyphenyl) ether CAS No. 6906-64-5

Allyl (3,4-dimethoxyphenyl) ether

Cat. No.: B14168331
CAS No.: 6906-64-5
M. Wt: 194.23 g/mol
InChI Key: APBVQAHSAWNALZ-UHFFFAOYSA-N
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Description

Allyl (3,4-dimethoxyphenyl) ether: is an organic compound that belongs to the class of allyl ethers It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Williamson Ether Synthesis: This is the most common method for preparing allyl ethers. It involves the reaction of an alkoxide ion with an allyl halide.

    Zeolite Catalysis: Another method involves the use of natural zeolites as catalysts.

Industrial Production Methods: Industrial production of allyl ethers typically involves large-scale Williamson ether synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: tert-Butyllithium, NaOCH3

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alcohols and alkenes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of allyl (3,4-dimethoxyphenyl) ether involves its ability to undergo various chemical reactions. The allyl group can participate in electrophilic addition reactions, while the phenyl ether moiety can undergo nucleophilic substitution and oxidation reactions. These reactions are facilitated by the presence of electron-donating methoxy groups on the phenyl ring, which enhance the reactivity of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-dimethoxy-4-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-7-14-9-5-6-10(12-2)11(8-9)13-3/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBVQAHSAWNALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272350
Record name 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-64-5
Record name 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethoxy-4-(2-propen-1-yloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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